1-(氨甲基)环庚烷乙酸

描述

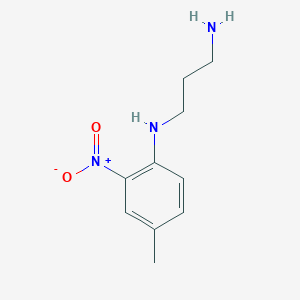

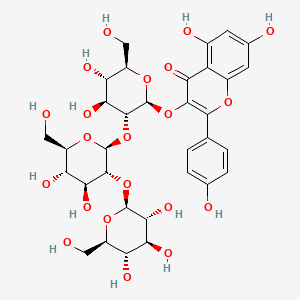

1-(Aminomethyl)cycloheptaneacetic acid, also known as gabapentin, is a white to off-white crystalline solid . It is described as having a molecular formula of C9H17NO2 and a molecular weight of 171.24 . Gabapentin is used in the treatment of cerebral diseases including epilepsy, hypokinesia, and cranial trachmas .

Synthesis Analysis

Gabapentin can be produced from its hydrochloric salt in an anhydrous medium . The process involves dissolving gabapentin hydrochloride in a non-aqueous organic solvent in which gabapentin is insoluble to obtain a solution of gabapentin hydrochloride . An epoxide is then added to the solution to remove the chloride ions, thereby precipitating gabapentin out of the solution as a white solid .Molecular Structure Analysis

Gabapentin is structurally related to the neurotransmitter GABA (gamma-aminobutyric acid) but it does not modify GABAA or GABAB radioligand binding, it is not converted metabolically into GABA or a GABA agonist, and it is not an inhibitor of GABA uptake or degradation . The chemical structure of gabapentin is derived from the addition of a lipophilic cyclohexyl group to the backbone of GABA .Chemical Reactions Analysis

The chemical reactions of gabapentin involve the conversion of gabapentin hydrochloride into gabapentin . This process involves the dissolution of gabapentin hydrochloride in a solvent in which the gabapentin hydrochloride and the gabapentin are completely soluble . An amine is then added to the resultant solution which salifies the chloride ion, making it soluble, and thus allowing the precipitation of gabapentin .Physical And Chemical Properties Analysis

Gabapentin is a crystalline substance and freely soluble in water, alkaline and acidic solutions . It has a molecular weight of 171.34 and two pKa values of 3.68 and 10.70 . Therefore, at physiological pH, gabapentin exists in the form of a zwitterion .科学研究应用

加巴喷丁和疼痛治疗

加巴喷丁,化学名称为 1-氨甲基-环己烷乙酸,主要以其在疼痛治疗中的作用而闻名。它具有抗高痛觉过敏特性,可有效治疗神经性疼痛以及脊柱手术和子宫切除术等手术后的术后疼痛。其独特的作用机制使其有别于其他止痛药 (Chang 等人,2014)。

晶体结构和键合

加巴喷丁的晶体结构涉及广泛的氢键,这在其作为固态两性离子的作用中至关重要。这种结构特征对其功效和稳定性至关重要 (Ibers,2001)。

药物合成中的生物转化

加巴喷丁的衍生物 1-氰基环己烷乙酸对于抗癫痫药加巴喷丁的合成至关重要。使用毕赤酵母生产腈水解酶全细胞催化剂代表了一种新颖的制造途径,为工业应用提供了更高水平的可重复使用性和热稳定性 (Shen 等人,2020)。

合成应用

加巴喷丁的衍生物已在各种合成应用中得到探索,例如生成 β-氨基酸和席夫碱配体。这些衍生物已用于专注于抗氧化特性和选择性酶抑制的研究中,展示了该化合物超越其主要医疗用途的多功能性 (Ikram 等人,2015)。

结构研究和构象

β-氨基酸残基的构象偏好(包括加巴喷丁的)已被广泛研究。这些研究为该分子的结构特征及其在肽合成中的应用提供了有价值的见解 (Vasudev 等人,2008)。

药物中间体的酶促生产

加巴喷丁的关键中间体,如 1-氰基环己烷乙酸,可以通过涉及特定细菌菌株的酰胺酶的生物过程有效地生产。这种生产方法以其高底物与催化剂比例和时空产率而著称,进一步说明了该化合物在工业中的相关性 (Wu 等人,2016)。

安全和危害

According to the safety data sheet, if gabapentin comes into contact with the skin or eyes, it should be rinsed immediately with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is recommended to use personal protective equipment as required and avoid dust formation .

属性

IUPAC Name |

2-[1-(aminomethyl)cycloheptyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-8-10(7-9(12)13)5-3-1-2-4-6-10/h1-8,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNASYICBPHSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212952 | |

| Record name | 1-(Aminomethyl)cycloheptaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)cycloheptaneacetic acid | |

CAS RN |

63562-03-8 | |

| Record name | 1-(Aminomethyl)cycloheptaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063562038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Aminomethyl)cycloheptaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)

![1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea](/img/structure/B1238569.png)

![3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B1238570.png)

![ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B1238571.png)